
Dryocrassin ABBA
Übersicht
Beschreibung
Vorbereitungsmethoden
Dryocrassin ABBA is typically isolated from Dryopteris crassirhizoma using ethanol extraction and DM-130 macroporous adsorption resin . The compound is then purified through column chromatography and re-crystallization, achieving a purity of more than 99% . Industrial production methods involve similar extraction and purification processes, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Structural Characterization and Isolation
Dryocrassin ABBA is a bis-phloroglucinol derivative with a unique tricyclic structure containing two acylated phloroglucinol units linked by a methylene bridge. Key structural features include:
-
Molecular formula : C<sub>35</sub>H<sub>38</sub>O<sub>12</sub> (exact mass: 674.236 Da) .
-
Isolation method : Purified via column chromatography and recrystallization, achieving >99% purity confirmed by HPLC (acetonitrile-isopropanol-phosphoric acid mobile phase) .
-
Differentiation from analogs : Distinct from dryocrassin ABBP due to acetyl (vs. propionyl) substitution at C-2′ and butyryl groups at C-10/10′ .
Enzyme Inhibition Reactions
This compound exhibits broad-spectrum enzyme inhibition through direct binding:
Target Enzymes and Inhibitory Activity
Key Findings :
-
SrtA Inhibition : Molecular dynamics simulations reveal binding free energy contributions from Val166 (−2.5 kcal/mol van der Waals) and Gly167 (−1.22 kcal/mol total) .
-
M<sup>pro</sup> Inhibition : Reduces SARS-CoV-2 viral load by 80% at 22.40 μM in vitro .
Antifungal Activity via Gene Expression Modulation
RNA-seq analysis of Fusarium oxysporum treated with this compound revealed significant downregulation of cell wall-degrading enzymes, impairing fungal virulence :
Differentially Expressed Genes (this compound vs. Control)
Gene ID | log<sub>2</sub>FoldChange | p-Value | Function | Regulation |
---|---|---|---|---|
FOXG_10638 | −2.93 | 6.24 × 10<sup>−5</sup> | Endoglucanase (cellulose degradation) | Down |
FOXG_13531 | −2.11 | 6.49 × 10<sup>−6</sup> | β-1,3-Mannanase (hemicellulose hydrolysis) | Down |
FOXG_12330 | −2.95 | 0.0006 | Pectin methylesterase | Down |
FOXG_17534 | +5.91 | 0.0013 | MFS sugar transporter | Up |
This transcriptional repression reduces fungal capacity to breach plant cell walls .
Pharmacokinetic and Metabolic Interactions
-
Plasma Stability : 67% remaining in rats vs. 29.67% in humans after 1 hour .
-
CYP450 Inhibition : Strong inhibition of CYP2C9 (IC<sub>50</sub> = 0.4 μM), moderate effects on CYP3A4 (IC<sub>50</sub> = 8.33 μM) .
-
Half-Life : 5.5 hours (intraperitoneal) and 12.6 hours (oral) in mice .
Molecular Binding Dynamics
This compound engages targets via:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Mechanism of Action
Research indicates that Dryocrassin ABBA induces apoptosis in cancer cells, particularly human hepatocellular carcinoma HepG2 cells. In vitro studies have demonstrated that treatment with this compound leads to a concentration-dependent decrease in cell viability, with significant reductions observed at concentrations of 25, 50, and 75 μg/mL. The compound's mechanism involves the upregulation of pro-apoptotic proteins such as p53 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This alteration in protein expression results in the activation of caspases (caspase-3 and caspase-7), culminating in programmed cell death .
In Vivo Studies
In vivo experiments conducted on KM male mice have shown that this compound significantly suppresses tumor growth without major side effects. Tumor sections from treated mice exhibited reduced cellular density and increased necrotic areas compared to control groups . The findings suggest that this compound holds promise as a novel pharmacological treatment strategy for hepatocellular carcinoma.
Antiviral Properties
Broad-Spectrum Anticoronaviral Activity
Recent studies have highlighted the antiviral potential of this compound against various coronaviruses, including SARS-CoV-2. The compound demonstrated inhibitory activity against the main protease of SARS-CoV-2 in Vero cells, indicating its potential utility in treating COVID-19. Additionally, it has shown effectiveness against other coronaviruses such as SARS-CoV and MERS-CoV .
Influenza Virus Inhibition
This compound has also been recognized for its antiviral effects against amantadine-resistant strains of avian influenza virus H5N1. The compound exhibited significant antiviral activity, making it a candidate for further development as an antiviral agent .
Comparative Data Table
Case Study 1: Hepatocellular Carcinoma Treatment
A study involving HepG2 cells demonstrated that this compound treatment led to a marked increase in early and late apoptotic cells after 48 hours. Flow cytometry analysis revealed that the percentage of early apoptotic cells increased significantly from 1.9% to 19.9%, while late apoptotic cells rose from 4.8% to 73.7% with increasing concentrations of this compound .
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
In another study focusing on antiviral properties, this compound was tested for its ability to inhibit SARS-CoV-2 infection in vitro. The results indicated a dose-dependent inhibition of viral replication, supporting its potential as a therapeutic agent against emerging coronavirus infections .
Wirkmechanismus
Dryocrassin ABBA exerts its effects through various mechanisms:
Antiviral Activity: It inhibits viral replication by targeting viral proteins and enzymes.
Antibacterial Activity: This compound inhibits sortase A, an enzyme that anchors virulence-related surface proteins in Staphylococcus aureus.
Vergleich Mit ähnlichen Verbindungen
Dryocrassin ABBA is similar to other phloroglucinol compounds, such as filixic acid ABA. Both compounds exhibit antiviral activity against influenza virus and SARS-CoV-2 . dryocrassin has shown better antiviral activity with a lower inhibitory concentration (IC50) compared to filixic acid ABA . This highlights its uniqueness and potential as a more effective antiviral agent.
Biologische Aktivität
Dryocrassin ABBA, a phloroglucinol derivative extracted from the rhizomes of Dryopteris crassirhizoma, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Research indicates that this compound exhibits significant anticancer properties, particularly against human hepatocellular carcinoma (HepG2) cells. The compound induces apoptosis through a caspase-mediated mitochondrial pathway. Key findings include:
- Cell Viability : Studies demonstrated that this compound inhibited HepG2 cell proliferation in a dose-dependent manner. At concentrations of 25, 50, and 75 μg/mL, cell viability was reduced to 68%, 60%, and 49%, respectively .
- Apoptotic Markers : The treatment led to increased expression of pro-apoptotic proteins such as Bax and p53, while inhibiting the anti-apoptotic protein Bcl-2. This shift in protein expression activated caspases-3 and -7, crucial for apoptosis .
In Vivo Studies
In vivo experiments corroborated the in vitro findings, showing that this compound significantly suppressed tumor growth without major side effects. The compound's ability to induce apoptosis was confirmed through propidium iodide/annexin V-FITC double staining techniques .
Inhibition of Staphylococcus aureus
This compound has been identified as an effective inhibitor of sortase A (SrtA), an enzyme crucial for the virulence of Staphylococcus aureus. The compound's inhibitory activity was assessed using fluorescence resonance energy transfer (FRET) assays:
- IC50 Values : The IC50 for SrtA inhibition by this compound was determined to be approximately 24.17 μM, indicating its potential as an antimicrobial agent against resistant strains .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against various viruses, including coronaviruses:
- Broad-Spectrum Activity : this compound demonstrated inhibitory effects against SARS-CoV-2 and other coronaviruses, with IC50 values of 0.80 ± 0.07 μM for SARS-CoV and 1.31 ± 0.07 μM for MERS-CoV .
- Mechanism : The compound targets the main protease of SARS-CoV-2, which is critical for viral replication .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies reveal that this compound possesses favorable properties:
- Stability : It exhibits good microsomal stability with a long half-life ranging from 5.5 to 12.6 hours depending on the administration route (intraperitoneal vs. oral) .
- Safety : Toxicity studies indicate that an approximate lethal dose is greater than 10 mg/kg in mice, suggesting a favorable safety profile for therapeutic applications .
Summary Table of Biological Activities
Activity Type | Mechanism/Target | IC50 Value | Notes |
---|---|---|---|
Anticancer | Induces apoptosis via caspase pathway | 25-75 μg/mL | Effective against HepG2 cells |
Antimicrobial | Inhibits sortase A (SrtA) | 24.17 μM | Effective against Staphylococcus aureus |
Antiviral | Inhibits main protease of coronaviruses | SARS-CoV: 0.80 μM; MERS-CoV: 1.31 μM | Broad-spectrum activity |
Pharmacokinetics | Long half-life; low toxicity | >10 mg/kg | Favorable safety profile |
Eigenschaften
IUPAC Name |
2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48O16/c1-9-11-24(46)28-32(50)18(30(48)20(34(28)52)14-22-36(54)26(16(3)44)40(58)42(5,6)38(22)56)13-19-31(49)21(35(53)29(33(19)51)25(47)12-10-2)15-23-37(55)27(17(4)45)41(59)43(7,8)39(23)57/h48-57H,9-15H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVKSKWNDSLRBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(=C(C(=C3O)C(=O)CCC)O)CC4=C(C(C(=O)C(=C4O)C(=O)C)(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925979 | |
Record name | 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12777-70-7 | |
Record name | Dryocrassin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.